molecular formula C9H10BrFO B12846211 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol

1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B12846211
M. Wt: 233.08 g/mol
InChI Key: XTWDRCSTZKTNNR-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H10BrFO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol typically involves the bromination and fluorination of a methyl-substituted phenylethanol precursor. One common method includes:

    Fluorination: The fluorine atom can be introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methylation: The methyl group is typically introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of automated systems for reagent addition and temperature control is common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol (CH3OH).

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.

Major Products:

    Oxidation: 1-(3-Bromo-5-fluoro-4-methylphenyl)ethanone.

    Reduction: 1-(3-Bromo-5-fluoro-4-methylphenyl)ethane.

    Substitution: 1-(3-Azido-5-fluoro-4-methylphenyl)ethan-1-ol or 1-(3-Thiocyanato-5-fluoro-4-methylphenyl)ethan-1-ol.

Scientific Research Applications

1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

    1-(3-Bromo-4-methylphenyl)ethan-1-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.

    1-(3-Bromo-5-fluorophenyl)ethan-1-ol: Similar structure but without the methyl group, affecting its reactivity and applications.

    1-(3-Fluoro-4-methylphenyl)ethan-1-ol:

Uniqueness: 1-(3-Bromo-5-fluoro-4-methylphenyl)ethan-1-ol is unique due to the combination of bromine, fluorine, and methyl substituents on the phenyl ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(3-bromo-5-fluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H10BrFO/c1-5-8(10)3-7(6(2)12)4-9(5)11/h3-4,6,12H,1-2H3

InChI Key

XTWDRCSTZKTNNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(C)O)F

Origin of Product

United States

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